molecular formula C9H15BrO3 B610232 Propargyl-PEG3-Bromide CAS No. 203740-63-0

Propargyl-PEG3-Bromide

Cat. No.: B610232
CAS No.: 203740-63-0
M. Wt: 251.12
InChI Key: UIGSOGCOFXYRNE-UHFFFAOYSA-N
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Description

Propargyl-PEG3-Bromide is a compound that features a propargyl group and a bromide group attached to a polyethylene glycol (PEG) chain. This compound is widely used in various chemical reactions, particularly in the field of click chemistry, where it reacts with azide-functionalized biomolecules to form stable triazole linkages . The presence of the propargyl group makes it highly reactive and versatile for numerous synthetic applications.

Mechanism of Action

Target of Action

Propargyl-PEG3-Bromide is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) which joins two essential ligands . These ligands are crucial for forming PROTAC molecules . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound contains a propargyl group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles by cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, cyclo-condensation reactions .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This is achieved by leveraging the intracellular ubiquitin-proteasome system within cells .

Action Environment

The rate of propargyl bromide degradation increases with increasing soil organic matter content, and the degradation coefficient value was correlated to the organic carbon content of the soil . . These findings suggest that environmental factors such as soil composition can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG3-Bromide can be synthesized through the modification of commercially available heterobifunctional PEG derivatives. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG3-Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG3-Bromide is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The presence of both propargyl and bromide groups makes it highly versatile for various chemical reactions, particularly in click chemistry and nucleophilic substitution .

Properties

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGSOGCOFXYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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